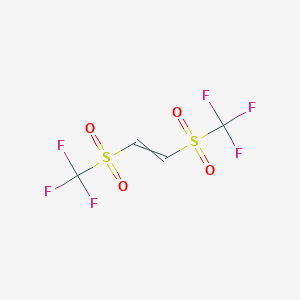
1,2-Bis(trifluoromethanesulfonyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethanesulfonyl)ethene is a compound known for its unique chemical properties and applications. It is characterized by the presence of two trifluoromethanesulfonyl groups attached to an ethene backbone. This compound is often utilized in various fields due to its high stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(trifluoromethanesulfonyl)ethene typically involves the reaction of ethene with trifluoromethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H4+2CF3SO2Cl→C2(SO2CF3)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethanesulfonyl)ethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sulfonyl compounds.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various sulfonyl derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
1,2-Bis(trifluoromethanesulfonyl)ethene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethanesulfonyl)ethene involves its interaction with various molecular targets. The trifluoromethanesulfonyl groups are highly reactive, allowing the compound to participate in a range of chemical reactions. These interactions often involve the formation of strong bonds with nucleophiles, leading to the formation of stable products.
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst.
Trifluoromethanesulfonamide: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
1,2-Bis(trifluoromethanesulfonyl)ethene is unique due to its ethene backbone, which provides distinct reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
65100-18-7 |
|---|---|
Molecular Formula |
C4H2F6O4S2 |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
1,2-bis(trifluoromethylsulfonyl)ethene |
InChI |
InChI=1S/C4H2F6O4S2/c5-3(6,7)15(11,12)1-2-16(13,14)4(8,9)10/h1-2H |
InChI Key |
KGWHIEWACAUOFE-UHFFFAOYSA-N |
Canonical SMILES |
C(=CS(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


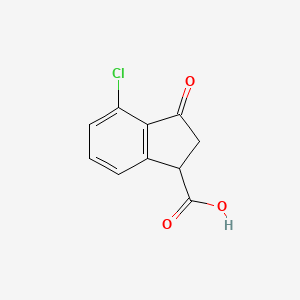
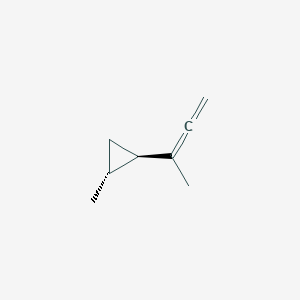


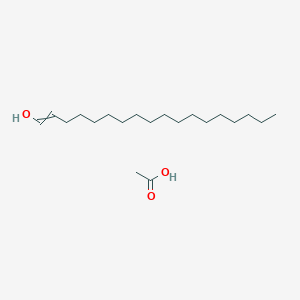
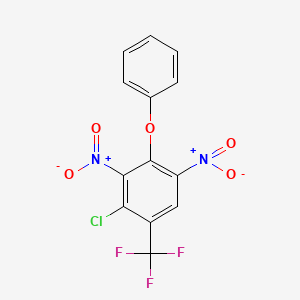

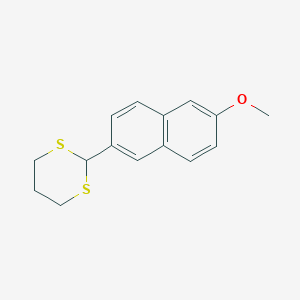
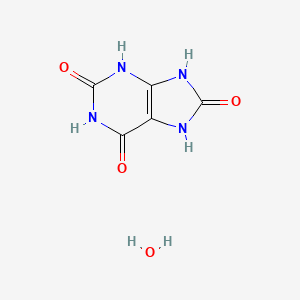

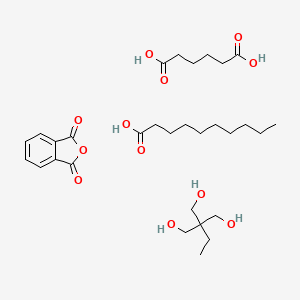

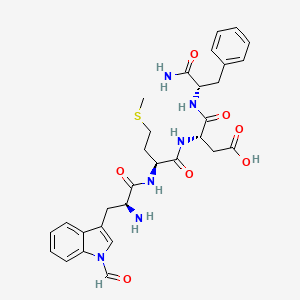
![N-[2-(Acetylsulfanyl)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14480798.png)
